molecular formula C22H17BrN2O2 B12480755 4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B12480755
M. Wt: 421.3 g/mol
InChI Key: NYEHBPHARDZEES-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is an organic compound that features a bromine atom, a benzoxazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring followed by bromination and subsequent imine formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-ethylaniline: Shares the bromine and ethyl groups but lacks the benzoxazole ring.

    2-bromo-4-methylphenol: Contains a bromine and phenol group but differs in the position of substituents and lacks the imine and benzoxazole groups.

Uniqueness

4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of a bromine atom, benzoxazole ring, and phenol group, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

4-bromo-2-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H17BrN2O2/c1-2-14-6-9-21-19(10-14)25-22(27-21)15-4-3-5-18(12-15)24-13-16-11-17(23)7-8-20(16)26/h3-13,26H,2H2,1H3

InChI Key

NYEHBPHARDZEES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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